molecular formula C27H22F6NNaO6S B15286461 sodium 3-[(2S)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoate

sodium 3-[(2S)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoate

Cat. No.: B15286461
M. Wt: 625.5 g/mol
InChI Key: NWMACPZNQFABGF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorinated benzoxazine derivative characterized by a trifluoromethylbenzenesulfonyl group and a difluoromethoxy-fluorophenyl substituent. The stereochemistry at the 2S position and the inclusion of multiple fluorine atoms likely enhance its metabolic stability and binding affinity to hydrophobic targets .

Properties

Molecular Formula

C27H22F6NNaO6S

Molecular Weight

625.5 g/mol

IUPAC Name

sodium;3-[6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoate

InChI

InChI=1S/C27H23F6NO6S.Na/c1-26(2,24(35)36)13-20-14-34(41(37,38)21-5-3-4-17(11-21)27(31,32)33)22-10-15(6-7-23(22)39-20)16-8-18(28)12-19(9-16)40-25(29)30;/h3-12,20,25H,13-14H2,1-2H3,(H,35,36);/q;+1/p-1

InChI Key

NWMACPZNQFABGF-UHFFFAOYSA-M

Canonical SMILES

CC(C)(CC1CN(C2=C(O1)C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C(=O)[O-].[Na+]

Origin of Product

United States

Biological Activity

Sodium 3-[(2S)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound through diverse sources, including case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes several functional groups that may contribute to its biological activity. The presence of trifluoromethyl and sulfonyl groups enhances its lipophilicity and metabolic stability, which are crucial for drug design.

Anticancer Properties

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer activities. For instance, a series of urea derivatives containing sulfonyl groups showed IC50 values ranging from 12.4 to 17.8 μM against various cancer cell lines, including HCT116 and HePG2 . The down-regulation of oncogenes such as EGFR and KRAS in treated cells suggests a mechanism through which these compounds exert their effects.

CompoundCell LineIC50 (μM)Mechanism
Urea Derivative 7HCT11617.8Down-regulates TP53, FASN
Urea Derivative 8A54912.4Down-regulates EGFR, KRAS
Urea Derivative 9PACA217.6Down-regulates PALB2

Mechanistic Studies

Molecular docking studies have provided insights into the interaction of this compound with various biological targets. These studies suggest potential inhibitory effects on key proteins involved in cancer progression, such as enoyl reductase and SOS1 .

Case Studies

A notable case study involved the evaluation of similar benzoxazine derivatives that demonstrated enhanced cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the benzoxazine core significantly influenced biological activity, highlighting the importance of specific substituents in enhancing efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Aromatic Sulfonates and Sulfonyl Derivatives

The compound’s trifluoromethylbenzenesulfonyl moiety shares similarities with perfluoroalkyl sulfonates (e.g., 1,1,2,2-tetrafluoro-2-(perfluorohexyloxy)-ethane sulfonate) listed in . Key differences include:

  • Target Compound : Contains a benzoxazine core with a chiral center, enabling stereospecific interactions.
  • PFAS Alternatives : Linear perfluoroalkyl chains with sulfonate groups, prioritizing surfactant properties over enzymatic targeting.

Table 1: Structural and Functional Comparison

Feature Target Compound PFAS Alternatives (e.g., )
Core Structure Benzoxazine ring system Linear perfluoroalkyl chains
Fluorine Substitution Difluoromethoxy, trifluoromethyl groups Perfluoroalkyl ethers/sulfonates
Biological Relevance Potential enzyme inhibition Surfactant/industrial applications
Metabolic Stability High (fluorine-enhanced) Extreme persistence (environmental concern)
Triazole-Based Sulfonyl Compounds ()

Compounds like 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone share sulfonyl and fluorophenyl groups with the target compound. Differences include:

  • Heterocyclic Core : The target uses a benzoxazine ring, while triazole derivatives prioritize hydrogen-bonding capabilities.
  • Synthetic Routes : The triazole synthesis in employs α-halogenated ketones and sodium ethoxide, whereas the target compound likely requires stereoselective benzoxazine ring formation.

Key Pharmacokinetic Insights :

  • Both classes exhibit high logP values due to fluorine and aromatic systems, suggesting strong membrane permeability.
  • The benzoxazine core may confer better CNS penetration compared to triazoles .
Epigenetic Modulators ()

Similarity indexing using Tanimoto coefficients (as applied to SAHA and aglaithioduline in ) could quantify structural overlap between the target compound and histone deacetylase (HDAC) inhibitors. Hypothetical comparisons might reveal:

  • Functional Groups : The sulfonyl and fluorinated groups in the target compound mimic zinc-binding motifs in HDAC inhibitors.
  • Similarity Index: Estimated ~60–70% similarity to SAHA (vs.

Computational and Energetic Profiling ()

  • Energy Optimization : Molecular mechanics simulations (e.g., Universal Force Field, UFF) indicate the target compound’s optimized energy profile is comparable to triazole derivatives, with UFF yielding the lowest energy state for stable conformers .
  • QSAR Models : The compound’s trifluoromethyl and difluoromethoxy groups align with QSAR descriptors for high bioactivity in fluorinated aromatics, predicting strong target affinity and moderate toxicity .

Environmental and Regulatory Perspectives

The compound’s fluorinated groups raise concerns aligned with PFAS regulations ( ). Unlike linear PFAS, its benzoxazine core may offer biodegradability advantages, though trifluoromethyl persistence requires further assessment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.